molecular formula C26H16 B1628880 5-Phenylbenzo[J]fluoranthene CAS No. 210487-03-9

5-Phenylbenzo[J]fluoranthene

Cat. No.: B1628880
CAS No.: 210487-03-9
M. Wt: 328.4 g/mol
InChI Key: RIPDSSBXFUMOFU-UHFFFAOYSA-N
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Description

5-Phenylbenzo[J]fluoranthene is an organic compound with the molecular formula C26H16 . It is a subclass of polycyclic aromatic hydrocarbons (PAHs) which are of significant interest in synthetic organic chemistry and materials science .


Synthesis Analysis

Recent advances in the synthesis of fluoranthene derivatives, a subclass to which this compound belongs, have been discussed in several papers . The synthesis methods are classified based on strategic bond disconnections . The total syntheses of natural products featuring the benzo[j]fluoranthene skeleton are also covered .


Molecular Structure Analysis

The molecular structure of this compound is similar to other PAHs, with a molecular weight of 328.41 g/mol . More detailed structural information may be available in specialized chemical databases .


Chemical Reactions Analysis

The chemical reactions involving this compound are similar to those of other fluoranthenes . These reactions include various synthesis methods and the formation of natural products featuring the benzo[j]fluoranthene skeleton .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 328.41 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Mechanism of Action

The mechanism of action of 5-Phenylbenzo[J]fluoranthene is similar to other PAHs . The diolepoxide mechanism involves the formation of stable and unstable DNA adducts, mainly at G and A, which can lead to mutations in proto-oncogenes (RAS) and tumour-suppressor genes (P53) .

Safety and Hazards

Safety data sheets for similar compounds suggest that they may be harmful if swallowed . They may also pose environmental hazards, such as being very toxic to aquatic life with long-lasting effects . For detailed safety and hazard information, it is recommended to refer to the safety data sheets of the specific compound .

Future Directions

Fluoranthenes, including 5-Phenylbenzo[J]fluoranthene, continue to attract significant attention in synthetic organic chemistry and materials science . Future research directions may include the development of new synthesis methods, the exploration of their applications in materials science, and the study of their environmental impact .

Properties

IUPAC Name

14-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12(20),13,15,17-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-2-7-17(8-3-1)20-15-19-10-6-12-23-25(19)24(16-20)22-14-13-18-9-4-5-11-21(18)26(22)23/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPDSSBXFUMOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C5=C3C=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610654
Record name 5-Phenylbenzo[j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210487-03-9
Record name 5-Phenylbenzo[j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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